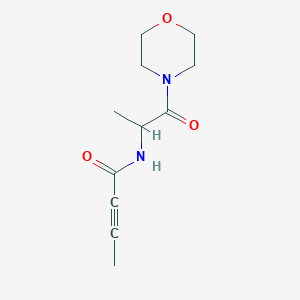![molecular formula C14H14N2O2 B2863876 ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate CAS No. 77014-58-5](/img/structure/B2863876.png)
ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate is a chemical compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group and a tetrahydroisoquinoline moiety
作用機序
Target of Action
Similar compounds have been shown to interact with carbon steel, inhibiting its corrosion in acidic environments .
Mode of Action
The compound’s mode of action is primarily through its adsorption on the metal surface, which inhibits corrosion. The inhibitory character of this product increases with the concentration but is inversely related to the temperature .
Biochemical Pathways
It’s worth noting that similar compounds have been synthesized and studied for their optical properties .
Result of Action
The primary result of the action of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate is the inhibition of corrosion in carbon steel. The compound effectively inhibits carbon steel corrosion in 0.5 M H2SO4 and 1 M HCl solutions, and the inhibition efficiency increases with inhibitor concentration at all temperatures studied .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and concentration. The inhibitory character of this product increases with the concentration but is inversely related to the temperature .
生化学分析
Biochemical Properties
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate plays a significant role in biochemical reactions due to its reactive functional groups. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of hydroxamic acids, such as hydroxylamine hydrochloride . These interactions often involve the formation of covalent bonds or hydrogen bonds, which can alter the activity of the enzymes and affect the overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the corrosion of carbon steel in acidic environments by adsorbing onto the metal surface and forming a protective layer . This suggests that the compound can interact with cellular membranes and potentially affect membrane integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One such mechanism involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to inhibit the activity of certain enzymes involved in peptide synthesis by forming stable complexes with the enzyme . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that the inhibitory properties of this compound on carbon steel corrosion increase with concentration but decrease with temperature . This indicates that the compound may degrade or lose its effectiveness over time, especially under certain environmental conditions. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher concentrations of the compound have been shown to enhance its inhibitory effects on enzyme activity and corrosion protection . At very high doses, the compound may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with normal metabolic processes. It is crucial to determine the optimal dosage that maximizes the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of hydroxamic acids and other bioactive compounds . The compound can interact with enzymes and cofactors involved in these pathways, affecting the overall metabolic flux and levels of metabolites. Understanding these interactions can provide insights into the compound’s potential therapeutic applications and metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, depending on its affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate typically involves the reaction of ethyl cyanoacetate with 1,2,3,4-tetrahydroisoquinoline under specific conditions. One common method includes the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can be used in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like DBU, aldehydes, and other nucleophiles. Reaction conditions often involve moderate temperatures and solvent systems that facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound are typically heterocyclic compounds with potential biological activity .
科学的研究の応用
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate has several scientific research applications, including:
類似化合物との比較
Similar Compounds
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate is unique due to the presence of the tetrahydroisoquinoline moiety, which imparts specific reactivity and potential biological activity that distinguishes it from other cyanoacetates .
特性
IUPAC Name |
ethyl (2Z)-2-cyano-2-(3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12(9-15)13-11-6-4-3-5-10(11)7-8-16-13/h3-6,16H,2,7-8H2,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUYZUTLRYKFU-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2CCN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC=CC=C2CCN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)

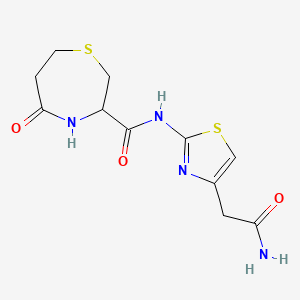
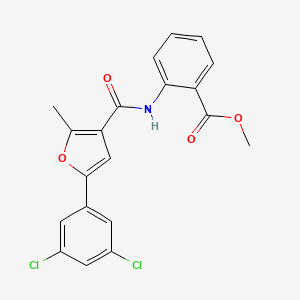
![3-{2-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2863803.png)
![2H-phenanthro[9,10-d]triazole](/img/structure/B2863804.png)
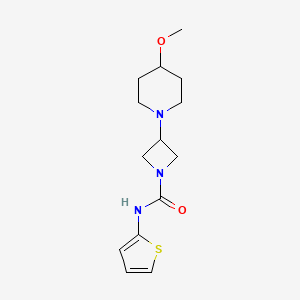
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2863807.png)
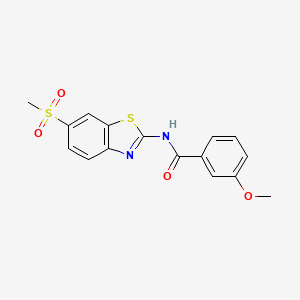
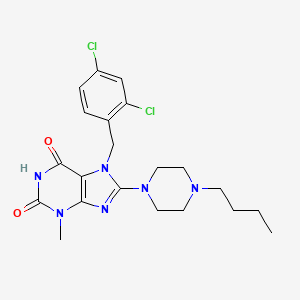
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)
![2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863815.png)
